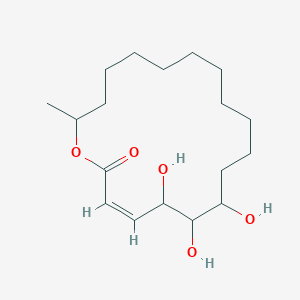
Aspicilin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aspicilin is a macrolide.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Aspicilin, a polyhydroxylated macrolide, has been the subject of various synthesis studies. Dubost, Markó, and Ryckmans (2006) reported a concise total synthesis of this compound using a highly diastereoselective allylation as a key step, achieving it in 18 steps with a 10% overall yield (Dubost, Markó, & Ryckmans, 2006). Reddy et al. (2012) developed another synthesis approach, highlighting the creation of an enyne intermediate and evaluating this compound's biological activity on various cancer cell lines (Reddy et al., 2012). Wang and Hou (2012) achieved the asymmetric synthesis of this compound, utilizing various chemical processes including Sharpless epoxidation and Yamaguchi macrolactonization (Wang & Hou, 2012).
Raghavan and Sreekanth (2006) described a stereoselective synthesis of this compound, employing techniques like sulfinyl group functionalization and macrolactonization (Raghavan & Sreekanth, 2006). Schmidt et al. (2017) synthesized this compound from d-mannose, demonstrating a novel approach through Wittig cyclization and exploring potential antibiotic activity (Schmidt, Ostermeier, & Schobert, 2017).
Eigenschaften
Molekularformel |
C18H32O5 |
|---|---|
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
(3Z)-5,6,7-trihydroxy-18-methyl-1-oxacyclooctadec-3-en-2-one |
InChI |
InChI=1S/C18H32O5/c1-14-10-8-6-4-2-3-5-7-9-11-15(19)18(22)16(20)12-13-17(21)23-14/h12-16,18-20,22H,2-11H2,1H3/b13-12- |
InChI-Schlüssel |
KECCBFYFEOTIBV-SEYXRHQNSA-N |
Isomerische SMILES |
CC1CCCCCCCCCCC(C(C(/C=C\C(=O)O1)O)O)O |
SMILES |
CC1CCCCCCCCCCC(C(C(C=CC(=O)O1)O)O)O |
Kanonische SMILES |
CC1CCCCCCCCCCC(C(C(C=CC(=O)O1)O)O)O |
Synonyme |
aspicilin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



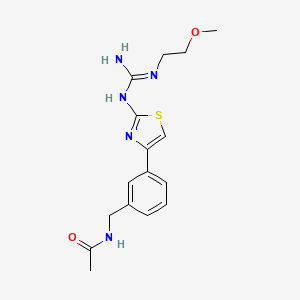
![(6-Acetyloxy-11-methoxy-2,7,7-trimethyl-13-oxo-8-oxa-2-azapentacyclo[12.8.0.03,12.04,9.016,21]docosa-1(22),3,9,11,14,16,18,20-octaen-5-yl) acetate](/img/structure/B1241495.png)
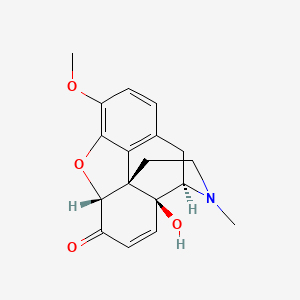
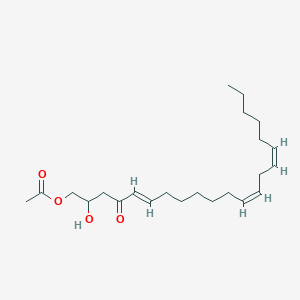
![(1R,2R,5R,10R,14R,16R,17S,18R,21S)-17,18-dihydroxy-2,5-dimethyl-8-propan-2-yl-15,20,22-trioxapentacyclo[12.8.0.02,10.05,9.016,21]docosa-8,12-diene-13-carbaldehyde](/img/structure/B1241500.png)

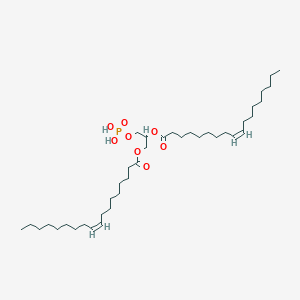

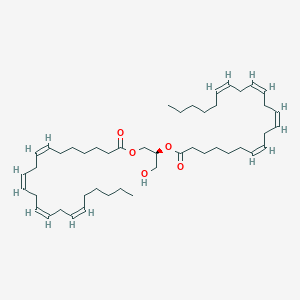

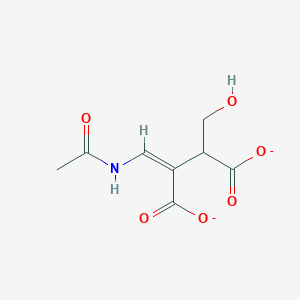
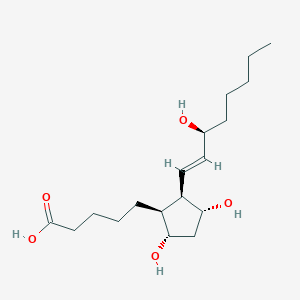
![4-[(6-nitro-1,3-benzodioxol-5-yl)methyleneamino]-3-(2-pyridyl)-1H-1,2,4-triazole-5-thione](/img/structure/B1241509.png)
